beta-Ionone epoxide

Description

Significance of Beta-Ionone (B89335) Epoxide in Chemical and Biological Contexts

Beta-ionone epoxide, with the chemical formula C₁₃H₂₀O₂, is recognized for its distinct aromatic properties and is primarily utilized in the tobacco and fragrance industries to enhance flavor and aroma. google.com Beyond its sensory characteristics, it serves as a crucial intermediate in the synthesis of high-value compounds such as astaxanthin (B1665798), canthaxanthin, and abscisic acid, which have applications in the pharmaceutical and agricultural sectors. google.com

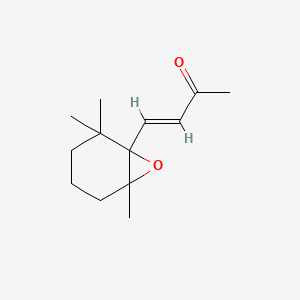

The chemical structure of this compound, formally named 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one, features an epoxide ring fused to a cyclohexyl ring, a structural motif that is key to its reactivity and biological activity. google.com This epoxide functionality makes it a target for various chemical transformations. For instance, its synthesis often involves the epoxidation of β-ionone, a reaction that can be achieved with high selectivity using various catalytic systems, including those based on organic selenium compounds or silver-selenium nanoparticles with molecular oxygen. google.combohrium.com The selective epoxidation of the endocyclic C=C bond of β-ionone is a key step in producing this important intermediate. researchgate.net

From a biological perspective, this compound is a naturally occurring compound found in various plants, including Swertia japonica, Festuca rubra, and Stevia rebaudiana. nih.gov It is formed through the oxidative cleavage of carotenoids like β-carotene. researchgate.net Research has indicated that derivatives of ionones, such as 5,6-epoxy-β-ionone, exhibit interesting biological activities. For example, 5,6-epoxy-β-ionone has been shown to be a more potent inhibitor of tumor-promoting agents than β-ionone itself in certain experimental models. mdpi.com Furthermore, a hydroxylated form, 3-hydroxy-5,6-epoxy-β-ionone, isolated from the brown seaweed Sargassum horneri, has demonstrated anti-inflammatory properties. mdpi.com

The enzymatic conversion of β-ionone and its derivatives is also an active area of research. Fungal peroxygenases have been shown to catalyze the oxyfunctionalization of β-ionone to produce various oxygenated products, including epoxy derivatives. acs.org These biocatalytic methods offer a green alternative to chemical synthesis.

Historical Perspectives on Ionone (B8125255) Chemistry and its Epoxide Derivatives

The story of ionones dates back to the late 19th century, with the pioneering work of German chemists Wilhelm Haarmann and Ferdinand Tiemann around 1893. scentspiracy.com Their research was driven by the desire to synthetically replicate the scent of violets. This led to the synthesis of α-ionone and its isomers from citral (B94496) and acetone, a breakthrough that revolutionized the perfume industry. scentspiracy.comsylvaine-delacourte.com The name "ionone" itself is derived from the Greek word "iona" for violet and "ketone" for its chemical structure. mdpi.com

The ionones are part of a larger group of aroma compounds known as rose ketones and are derived from the degradation of carotenoids. wikipedia.org The discovery that β-ionone is a significant contributor to the aroma of roses further solidified the importance of this class of compounds in perfumery. wikipedia.org

The exploration of ionone chemistry naturally led to the investigation of its derivatives, including its epoxides. The epoxidation of β-ionone, creating this compound, was a logical progression, aiming to modify its chemical properties and potentially uncover new applications. Early methods for preparing enantiomerically pure epoxy-α-ionone involved peracid treatment of the corresponding α-ionone enantiomers. However, these early synthetic routes were often lengthy and inefficient.

Over the years, more efficient and selective methods for the synthesis of this compound have been developed. These include the use of methyltrioxorhenium as a catalyst for epoxidation with hydrogen peroxide, and more recently, biocatalytic approaches using enzymes like cytochrome P450 monooxygenases and fungal peroxygenases. acs.orgmdpi.com These advancements have made this compound more accessible for research and industrial applications.

The historical context of ionone chemistry highlights a continuous drive to understand and harness the properties of these fascinating molecules, from their initial discovery as key fragrance components to the current focus on their epoxide derivatives as valuable synthetic intermediates and biologically active compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-10(14)6-9-13-11(2,3)7-5-8-12(13,4)15-13/h6,9H,5,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJZJYUGOJYHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC12C(CCCC1(O2)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051885 | |

| Record name | 5,6-beta-Ionone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23267-57-4 | |

| Record name | 5,6-Epoxy-β-ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23267-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023267574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,6-beta-Ionone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Biogenesis of Beta Ionone Epoxide

Natural Sources and Distribution of Beta-Ionone (B89335) Epoxide in Biosystems

Beta-ionone epoxide, a derivative of beta-ionone, is found in a variety of natural sources, often as a volatile organic compound. Its presence has been identified in numerous plants, contributing to their characteristic aroma and flavor profiles.

The compound is a known constituent of several fruits and vegetables. For instance, it has been detected in tomatoes (Lycopersicon esculentum) and carrots. wikidata.org Research has also indicated its presence in apricots, raspberries, and tea (Camellia sinensis). nih.govejpau.media.pl Specifically, the (5R, 6S)-5, 6-Epoxy-7-megastigmen-9-one isomer is found in garden tomatoes. wikidata.org

Beyond common fruits and vegetables, this compound has been identified in a range of other plants. These include the essential oils of the submerged macrophyte Ceratophyllum demersum and has been reported in Swertia japonica, Festuca rubra, and Stevia rebaudiana. wikidata.orgnih.gov It is also a component of tobacco (Nicotiana tabacum). wikidata.org The compound has also been found in cow's milk, where it is believed to be transferred from alfalfa consumed by the cattle. ejpau.media.pl Furthermore, it has been isolated from the invasive brown seaweed Sargassum horneri. mdpi.com

Microorganisms are another notable source of this compound. It has been found in bacteria, specifically within the Cytophaga-Flavobacterium-Bacteroides group, such as Flavobacterium. wikidata.orgnih.gov

The following table summarizes the natural occurrence of this compound across different biosystems.

Table 1: Natural Sources of this compound

| Kingdom | Species | Common Name |

|---|---|---|

| Plantae | Lycopersicon esculentum | Tomato |

| Plantae | Daucus carota | Carrot |

| Plantae | Prunus armeniaca | Apricot |

| Plantae | Rubus idaeus | Raspberry |

| Plantae | Camellia sinensis | Tea |

| Plantae | Ceratophyllum demersum | Coontail |

| Plantae | Swertia japonica | Japanese felwort |

| Plantae | Festuca rubra | Red fescue |

| Plantae | Stevia rebaudiana | Stevia |

| Plantae | Nicotiana tabacum | Tobacco |

| Chromista | Sargassum horneri | Devil weed |

| Bacteria | Flavobacterium | N/A |

Biosynthetic Pathways of this compound

The formation of this compound is intricately linked to the biosynthesis of apocarotenoids, which are derived from the oxidative cleavage of carotenoids. researchgate.netmdpi.com This process is primarily catalyzed by a family of non-heme iron enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.govresearchgate.net

CCDs are responsible for breaking the double bonds within the polyene chain of carotenoids, leading to a variety of smaller, often volatile, molecules. mdpi.com These enzymes are classified into subfamilies based on their cleavage position and substrate preferences, including CCD1, CCD2, CCD4, CCD7, and CCD8. researchgate.netnih.gov

The direct precursor to beta-ionone is beta-carotene (B85742). nih.govresearchgate.net Specifically, CCD1 enzymes catalyze the cleavage of the 9,10 and 9',10' double bonds of beta-carotene to produce beta-ionone. researchgate.netnih.govmdpi.com CCD4 enzymes have also demonstrated the ability to cleave beta-carotene at the same positions to yield beta-ionone. nih.govmdpi.com These apocarotenoids, including beta-ionone, play significant roles in plant biology, acting as signaling molecules, pigments, and contributing to the flavor and aroma of fruits and flowers. researchgate.netnih.gov Beta-ionone can then undergo further enzymatic modification, such as epoxidation, to form this compound.

In addition to the CCD family of enzymes, beta-carotene oxygenases (BCOs) are also involved in the metabolism of carotenoids. nih.gov BCOs are categorized into two main types: BCO1 (beta-carotene 15,15'-oxygenase) and BCO2 (beta-carotene 9',10'-oxygenase). nih.gov

While BCO1 is primarily known for its role in vitamin A synthesis through the symmetrical cleavage of beta-carotene at the 15,15' double bond, BCO2 catalyzes the asymmetrical cleavage at the 9',10' double bond. nih.govasm.org This action of BCO2 on beta-carotene yields beta-ionone and apo-10'-carotenal. nih.gov The resulting beta-ionone can then be a substrate for subsequent epoxidation to form this compound. The substrate specificity of BCO2 is broad, and it can act on various carotenoids that possess at least one unsubstituted beta-ionone ring. nih.gov

Microorganisms, particularly fungi and bacteria, are capable of producing beta-ionone and its derivatives through biotransformation processes. ejpau.media.plnih.gov The production of beta-ionone often relies on providing these microorganisms with a precursor, such as beta-carotene, which they then convert enzymatically.

Fungi from the genera Aspergillus, Fusarium, and Absidia have been utilized in the biotransformation of beta-ionone and its derivatives. ejpau.media.pl For example, Aspergillus niger has been shown to convert beta-ionone into a complex mixture of derivatives. dss.go.th Filamentous fungi are particularly noted for their ability to carry out such transformations. ejpau.media.pl

Certain bacteria are also known to naturally produce this compound. For instance, it has been identified as a volatile organic compound produced by Arctic bacteria belonging to the Cytophaga-Flavobacterium-Bacteroides group. wikidata.org The cyanobacterium Microcystis has been described to produce apocarotenoids, including beta-ionone derivatives, through the action of its carotenoid cleavage dioxygenases. mdpi.com The production of these compounds by microorganisms highlights an alternative to chemical synthesis for obtaining natural flavor and fragrance compounds. nih.govresearchgate.net

Beta-Carotene Oxygenase (BCO) Mediated Pathways

Formation of this compound through Natural Degradation Processes

This compound can be formed through the natural degradation of carotenoids, a process that can be triggered by factors such as heat, light, and oxygen. ajchem-a.comrsc.org This degradation is a common phenomenon in foods rich in beta-carotene, such as sweet potatoes and products derived from them. rsc.orgnih.gov

The degradation of beta-carotene is an oxidative process that leads to the formation of a variety of volatile and non-volatile compounds. nih.gov The initial steps often involve the formation of epoxides and apocarotenals. researchgate.net In the later stages of oxidation, these intermediates can be further broken down into smaller, lower molecular weight compounds, including norisoprenoids like beta-ionone and beta-ionone 5,6-epoxide. rsc.orgresearchgate.net The formation of this compound can occur through the epoxidation of beta-ionone, which is itself a primary degradation product of beta-carotene. researchgate.net

The degradation process is influenced by environmental conditions. For example, higher temperatures and increased oxygen levels can accelerate the degradation of beta-carotene and the subsequent formation of this compound. ajchem-a.comrsc.orgresearchgate.net This has been observed in studies on dried sweet potato chips and in aqueous model systems simulating food processing conditions. rsc.orgresearchgate.net

Environmental Degradation in Natural Systems

This compound is an oxygenated derivative of beta-ionone, a common aroma compound. Its presence and persistence in the environment are governed by various degradation processes, both abiotic and biotic. As a product of carotenoid and beta-ionone degradation, this compound is an intermediate in several environmental pathways. mdpi.comresearchgate.netresearchgate.net Its own degradation is influenced by factors such as light, water, and microbial activity.

Photodegradation

This compound is formed during the photo-oxidation of beta-carotene. journals.ac.zaheraldopenaccess.us Studies on the photocatalytic degradation of beta-carotene using titanium dioxide (TiO2) have identified beta-cyclocitral, 5,6-epoxy-beta-ionone, and dihydroactinidiolide (B95004) as the main degradation products. The formation of 5,6-epoxy-beta-ionone was found to be more significant in the presence of pure TiO2 compared to metal-doped TiO2 catalysts. The presence of oxygen also plays a crucial role; in an air atmosphere, more 5,6-epoxy-beta-ionone is produced compared to a nitrogen atmosphere, where its formation is very low. This indicates that light and oxygen are key drivers for both the formation and potential subsequent degradation of this compound in the environment.

Degradation in Aqueous Systems

In aqueous environments, beta-ionone can undergo chemical degradation, leading to the formation of this compound as an intermediate. A study on the chemical behavior of beta-ionone in an aerated, abiotic aqueous system identified 5,6-epoxy-5,6-dihydro-β-ionone as one of the initial degradation products. dss.go.th Kinetic analysis showed that the concentration of the epoxide increased during the initial phase of the experiment (up to 250 hours) and then decreased as the precursor, beta-ionone, was depleted. dss.go.th This observation confirms that this compound is itself unstable in such systems and degrades further into other compounds. dss.go.th The study identified subsequent products like dihydroactinidiolide, suggesting a pathway where the epoxide is a transient intermediate. dss.go.th

Microbial Biotransformation

Microorganisms, particularly fungi and bacteria, play a significant role in the transformation of ionones and their derivatives in natural systems like soil and water. ejpau.media.plresearchgate.net Fungi from the genera Aspergillus, Fusarium, and others are known to biotransform beta-ionone. ejpau.media.plresearchgate.netasm.org

Studies have shown that the fungus Aspergillus niger can convert beta-ionone into several products, including 5,6-epoxy-β-ionone. asm.org Similarly, research on cyanobacteria has demonstrated their ability to transform beta-ionone into various derivatives. epa.gov In experiments with axenic cultures, beta-ionone-5,6-epoxide was identified as a biotransformation product of beta-ionone. epa.gov These microbial processes can lead to a variety of hydroxylated and oxidized derivatives. asm.org For instance, filamentous fungi have been used to transform beta-ionone-derived halolactones primarily into hydroxylactones through hydrolytic dehalogenation. ejpau.media.plresearchgate.net

The following tables summarize the key degradation products identified in studies involving beta-ionone and its epoxide.

Table 1: Products from the Degradation of Beta-Carotene and Beta-Ionone

| Precursor Compound | Degradation Process | Key Products Identified | References |

|---|---|---|---|

| beta-Carotene | Photocatalytic Degradation (with TiO₂) | 5,6-epoxy-beta-ionone, beta-cyclocitral, dihydroactinidiolide | , |

| beta-Carotene | Photo-oxidation | beta-carotene 5,6-epoxide, beta-ionone, beta-apo-carotenals | heraldopenaccess.us |

| beta-Ionone | Chemical Degradation (in aerated water) | 5,6-epoxy-5,6-dihydro-beta-ionone, 4-oxo-beta-ionone, dihydroactinidiolide | dss.go.th |

| beta-Ionone | Microbial Transformation (Aspergillus niger) | (R)-4-hydroxy-beta-ionone, (S)-2-hydroxy-beta-ionone, 5,6-epoxy-beta-ionone, 4-oxo-beta-ionone | asm.org |

| beta-Ionone | Biotransformation (Cyanobacteria) | beta-ionol, beta-ionone-5,6-epoxide, dihydro-beta-ionone, 4-oxo-beta-ionone | epa.gov |

Table 2: Identified Compounds in this compound Degradation Pathways

| System | Precursor | Intermediate | Subsequent Products | References |

|---|---|---|---|---|

| Aerated Aqueous System | beta-Ionone | 5,6-epoxy-5,6-dihydro-beta-ionone | Dihydroactinidiolide, other terminal compounds | dss.go.th |

| Cyanobacterial Culture | beta-Ionone | beta-ionone-5,6-epoxide | Dihydro-beta-ionone, beta-ionol, 4-oxo-beta-ionone | epa.gov |

Synthetic Strategies and Chemical Transformations of Beta Ionone Epoxide

Chemical Synthesis Methodologies

The creation of beta-ionone (B89335) epoxide from its precursor, beta-ionone, is achieved through several chemical routes, primarily involving catalytic epoxidation. Subsequent reactions, such as rearrangements and ring-opening, further highlight the compound's chemical utility.

Catalytic Epoxidation of Beta-Ionone Precursors

The primary method for synthesizing beta-ionone epoxide is through the catalytic epoxidation of the endocyclic carbon-carbon double bond of beta-ionone. This process involves various oxidizing agents and catalyst systems designed to achieve high selectivity and yield.

The choice of oxidant and catalyst is crucial for the efficient and selective epoxidation of beta-ionone.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is considered a clean and economical oxidizing agent because its byproduct is simply water. google.com In one method, H₂O₂ is used with a specific organoselenium catalyst, bis(3,5-bistrifluoromethylphenyl) diselenide, to achieve the high-selectivity synthesis of this compound. google.com This particular selenium catalyst is noted for its ability to specifically catalyze the epoxidation while avoiding the competing Baeyer-Villiger oxidation reaction, which can be a primary pathway with other similar catalysts. google.comnih.gov The reaction is typically carried out in a solvent such as ethanol, N,N-dimethylformamide, water, dichloromethane, acetonitrile, acetone, or tetrahydrofuran, under a nitrogen atmosphere at temperatures between 0-40°C, with 25°C being optimal. google.com Another selenium-based pre-catalyst, dibenzyl diselenide, has also been used with H₂O₂ for the Baeyer–Villiger oxidation of (E)-α,β-unsaturated ketones to (E)-vinyl esters. beilstein-journals.org

Molecular Oxygen (O₂): Molecular oxygen serves as an inexpensive and environmentally friendly oxidant. researchgate.net Selenium-based materials have proven effective as catalysts in conjunction with O₂.

Ag/Se Catalysts: A combination of selenium and silver powders, calcined to form an Ag/Se catalyst, efficiently promotes the selective epoxidation of beta-ionone's endocyclic double bond using molecular oxygen. researchgate.net

Selenium-doped Silica (B1680970) (Se/SiO₂): A novel, recyclable, and transition-metal-free catalyst has been developed using silica-supported selenium. rsc.org This material catalyzes the oxidation of beta-ionone with O₂. rsc.org Doping the catalyst with fluorine (Se/SiO₂–F) was found to significantly enhance the selectivity for the epoxide product. rsc.org This enhancement is attributed to the strong electron-withdrawing nature of fluorine, which increases the electropositivity of the catalytic selenium species, a key factor in controlling reaction selectivity. rsc.org

Iron-doped Se/C: An iron-doped Se/C catalyst, prepared by calcining a mixture of methylselenized glucose with FeCl₃, can activate molecular oxygen for the selective epoxidation of beta-ionone without the need for any additives. sioc-journal.cn

The following table summarizes various catalytic systems used for the epoxidation of beta-ionone.

Interactive Data Table: Catalytic Systems for Beta-Ionone Epoxidation| Oxidizing Agent | Catalyst System | Key Features | Source(s) |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | bis(3,5-bistrifluoromethylphenyl) diselenide | High selectivity for epoxidation over Baeyer-Villiger oxidation. The catalyst is recyclable. | google.com |

| Molecular Oxygen (O₂) | Ag/Se | Efficient for selective epoxidation of the endocyclic C=C bond. | researchgate.net |

| Molecular Oxygen (O₂) | Selenium-doped Silica (Se/SiO₂) | Recyclable, transition-metal-free catalyst. | rsc.org |

| Molecular Oxygen (O₂) | Fluorine-doped Se/SiO₂ | Enhanced selectivity for epoxide product due to reinforced electrophilicity of the catalyst. | rsc.org |

| Molecular Oxygen (O₂) | Iron-doped Se/C | Stable and recyclable catalyst; no additives required. | sioc-journal.cn |

Regioselectivity in the epoxidation of beta-ionone is a critical aspect, as the molecule possesses two double bonds. The double bond within the cyclohexene (B86901) ring is more electron-rich and thus more nucleophilic than the conjugated double bond in the side chain. mdpi.com Catalytic systems are therefore designed to selectively target the endocyclic double bond. For instance, the use of bis(3,5-bistrifluoromethylphenyl) diselenide with H₂O₂ specifically catalyzes the epoxidation of the ring's double bond to yield 4-[2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl]-3-buten-2-one, successfully avoiding other reactions. google.com

Stereocontrol can be influenced by steric hindrance. For example, in the epoxidation of related complex molecules, the steric hindrance of an axial methyl group can hamper the approach of the oxidizing agent to one face of the double bond, leading to a diastereomeric mixture of epoxides. nih.gov

Oxidizing Agents and Catalyst Systems (e.g., Hydrogen Peroxide, Molecular Oxygen, Selenium-based, Silver-based)

Acid-Catalyzed Rearrangements and Isomerizations

Under acidic conditions, epoxides can undergo rearrangements. While the direct acid-catalyzed rearrangement of this compound is not extensively detailed in the provided context, the behavior of related compounds provides insight. For instance, the acid-catalyzed Baeyer–Villiger oxidation of cyclic epoxy ketones can lead to lactones, which may further transform in the presence of acid. nih.govbeilstein-journals.org The direct rearrangement of α-ionone to β-ionone is known to be possible under the action of sulfuric acid. google.comgoogle.com Similarly, Lewis acids can promote the rearrangement of epoxides into carbonyl compounds. mdpi.com

Nucleophilic Ring Opening Reactions of the Epoxide Moiety

The strained three-membered ring of an epoxide is electrophilic and susceptible to attack by nucleophiles, resulting in ring-opening to form beta-substituted alcohols. researchgate.net This reaction can occur under both acidic and basic conditions, with the regioselectivity depending on the conditions and the substrate. libretexts.org

Under basic conditions: The nucleophile typically attacks the less sterically hindered carbon of the epoxide in an Sₙ2 mechanism. libretexts.orgyoutube.com

Under acidic conditions: The reaction has more Sₙ1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. libretexts.orgyoutube.com

However, the epoxide of beta-ionone is sterically hindered. In one study, the sterically very hindered vinyl epoxide prepared from the epoxidation of β-ionone proved to be ineffective towards ring-opening by the Lewis acid MgBr₂, even with prolonged reaction time and increased temperature. ysu.am This resistance underscores the stability of the this compound ring to certain nucleophilic attacks.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers an alternative, often highly selective, route to producing this compound and related compounds. Enzymes, particularly from fungi, have been shown to catalyze the oxygenation of ionones.

Unspecific peroxygenases (UPOs) from fungi can catalyze the oxyfunctionalization of β-ionone. acs.org While hydroxylation is a common outcome, these enzymes can also produce β-ionone-5,6-epoxide. uni-halle.deacs.org For example, the enzyme MthUPO was found to produce β-ionone-5,6-epoxide as a side product during the hydroxylation of β-ionone. uni-halle.deacs.org

Another enzymatic process involves the co-oxidation of carotenoids. In a multiphase medium containing a source of lipoxygenases, unsaturated fatty acids, and a source of carotene, epoxy-ionones can be produced. google.com The flavor compound 5,6-epoxy-beta-ionone is specifically mentioned as a product of this process, arising from the co-oxidation of carotenoids by peroxide radicals released during the oxidation of fatty acids. google.com

Lipase-mediated reactions have also been employed to access enantiopure forms of epoxy-β-ionone. These methods often involve the stereoselective lipase-mediated esterification of epoxy-β-ionol, which is a reduced form of the target molecule.

The following table lists the enzymes and biocatalytic systems involved in the synthesis of this compound.

Interactive Data Table: Biocatalytic Approaches for this compound| Biocatalyst/System | Substrate(s) | Product(s) | Key Features | Source(s) |

|---|---|---|---|---|

| Unspecific Peroxygenase (UPO) (e.g., MthUPO) | Beta-ionone, H₂O₂ | 4-hydroxy-β-ionone, Beta-ionone-5,6-epoxide | Epoxide is formed as a side product in hydroxylation reactions. | uni-halle.de, acs.org |

| Lipoxygenases / Co-oxidation system | Unsaturated fatty acids, Carotene source | 5,6-epoxy-beta-ionone , other flavor compounds | Epoxide is formed via co-oxidation of carotenoids. | google.com |

| Lipase | Racemic epoxy-β-ionol | Enantiopure epoxy-β-ionol derivatives | Provides a route to enantiomerically pure forms of epoxy-β-ionone precursors. |

Role of Cytochrome P450 Monooxygenases in this compound Formation and Hydroxylation

Cytochrome P450 monooxygenases (P450s or CYPs) are a diverse family of heme-containing enzymes known for their ability to catalyze the regio- and stereoselective oxidation of a vast array of substrates. researchgate.net In the context of β-ionone, P450s are primarily studied for their hydroxylation activity, but some also catalyze epoxidation. Several bacterial P450s have been identified that can hydroxylate β-ionone, typically at the allylic positions. researchgate.netuni-stuttgart.de

For instance, CYP101D5 from Sphingomonas echinoides has been shown to catalyze the hydroxylation of β-ionone, with GC-MS analysis identifying 5,6-epoxy-β-ionone as the main product, alongside 3-hydroxy-β-ionone and 7,11-epoxymegastigma-5(6)-en-9-one as side products. researchgate.net The wild-type P450 BM-3 from Bacillus megaterium displays very low activity towards β-ionone. nih.gov However, protein engineering has successfully generated mutants with significantly enhanced activity. nih.govresearchgate.net A single substitution (F87V) increased the hydroxylation activity by over 100-fold. nih.gov Further mutagenesis led to triple mutants (e.g., R47L/Y51F/F87V and A74E/F87V/P386S) with up to a 300-fold increase in activity compared to the wild-type enzyme. nih.gov These engineered P450 BM-3 variants regioselectively convert β-ionone into 4-hydroxy-β-ionone. nih.gov

The table below details the activity of engineered P450 BM-3 mutants on β-ionone.

Table 2: Activity of Engineered P450 BM-3 Mutants on β-Ionone

Data adapted from a study on the biotransformation of β-ionone by engineered cytochrome P450 BM-3. nih.gov

Microbial Engineering for Enhanced Biosynthesis

The production of β-ionone and its derivatives, including the epoxide, can be achieved through microbial fermentation using engineered host organisms like Escherichia coli and yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica. nih.govfrontiersin.org This approach is an appealing alternative to chemical synthesis or extraction from plants, where β-ionone is often found in low concentrations. nih.govresearchgate.net The general strategy involves introducing the necessary biosynthetic pathway genes into a microbial host and then optimizing the metabolic pathways to enhance production. nih.gov

The biosynthesis of β-ionone starts from the cleavage of β-carotene, a reaction catalyzed by carotenoid cleavage dioxygenase (CCD) enzymes. nih.gov Therefore, much of the engineering effort has focused on establishing an efficient β-carotene supply and expressing a highly active CCD. For example, researchers have reconstructed the mevalonate (B85504) (MVA) and β-carotene synthesis pathways in E. coli and, through heterologous expression of a CCD1 from Petunia hybrida (PhCCD1), achieved β-ionone titers of 500 mg/L in fed-batch fermentation. nih.gov

Similarly, engineered Yarrowia lipolytica has emerged as a robust host for β-ionone production. By implementing a modular pathway engineering strategy, strains have been developed that produced 358 mg/L in shake flasks and up to 1.0 g/L in a fed-batch fermenter. frontiersin.orgnih.gov Further optimization of these microbial platforms could provide a sustainable source of β-ionone, which can then serve as a substrate for enzymatic or chemical conversion to β-ionone epoxide and other valuable derivatives. Whole-cell biotransformation, using fungi like Aspergillus niger, has also been investigated for the direct conversion of β-ionone. dss.go.thnih.gov In one study, immobilized A. niger in a two-phase liquid system was able to produce 3.5 g/L of biological compounds from β-ionone after 400 hours of reaction. nih.gov

Table 3: Chemical Compounds Mentioned

Stereochemistry and Structure Activity Relationship Studies

Stereochemical Analysis of Beta-Ionone (B89335) Epoxide Isomers

The spatial arrangement of atoms in beta-ionone epoxide isomers has been a subject of detailed investigation, employing various analytical techniques to separate and identify them.

The separation of this compound enantiomers is crucial for studying their individual properties. Researchers have successfully employed several chiral resolution methods.

Gas chromatography is a prominent technique for this purpose. Good separation of β-ionone epoxide enantiomers has been achieved using a Hydrodex β-3P column. uctm.edu Another specialized capillary column, the Beta DEX™ 120, is also noted for its utility in the chiral separation of epoxides. google.com

Beyond chromatographic methods, solid-state kinetic resolution has been demonstrated as a viable approach. This method involves the use of an optically active host compound that enantioselectively forms an inclusion complex with one of the epoxide's enantiomers. rsc.org This process allows for the separation of the isomers based on the differential formation of a solid-state complex. rsc.org

Furthermore, enzymatic methods have been applied to the precursors of this compound. Lipase-mediated synthesis, for example, can produce the enantiomeric forms of epoxy-β-ionol, which can then be converted to the corresponding enantiopure epoxy-β-ionone.

| Resolution Technique | Description | Key Findings | Reference(s) |

| Chiral Gas Chromatography | Utilizes a chiral stationary phase to differentially retain enantiomers. | A Hydrodex β-3P column provided good separation (Rs=1.1) of β-ionone epoxide enantiomers. | uctm.edu |

| Solid-State Kinetic Resolution | An optically active host compound selectively forms a complex with one enantiomer in the solid state. | Achieved kinetic resolution via enantioselective inclusion complexation and selective oxidation. | rsc.org |

| Enzymatic Resolution | Lipases are used for stereoselective reactions on precursors. | Lipase-mediated esterification of epoxy-β-ionol provides a pathway to enantiopure epoxy-β-ionone. |

Determining the absolute three-dimensional arrangement of atoms (absolute configuration) for each stereoisomer is critical. Spectroscopic techniques, particularly Circular Dichroism (CD), are powerful tools for this purpose.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the chiral nature of a molecule. The experimental CD spectrum of an unknown isomer can be compared with the electronically calculated CD (ECD) spectrum for a known configuration. nih.govmdpi.com A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.govmdpi.com This combined approach was successfully used to determine the absolute configuration of (3S, 5R, 6S, 7E)-3-hydroxy-5,6-epoxy-5,6-dihydro-β-ionone, a related megastigmene. nih.govmdpi.comnih.gov The experimental CD spectrum showed a negative Cotton effect that matched the calculated ECD spectrum for the (3S, 5R, 6S) stereoisomer. nih.govmdpi.com

In addition to CD spectroscopy, Nuclear Magnetic Resonance (NMR) in conjunction with chiral shift reagents can be used to determine optical purity and assist in structural elucidation. rsc.org For more complex structures or when crystals can be grown, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration. researchgate.netrhhz.net

Chiral Resolution Techniques

Conformational Analysis and Molecular Modeling

Computational methods, such as those using the Merck Molecular Force Field (MMFF), have been employed to conduct systematic conformational searches for related epoxy-megastigmenes. nih.gov For a derivative of this compound, these analyses revealed that the molecule exists in a half-chair conformation, with specific substituent orientations being predominant. nih.govnih.gov Boat conformations were found to be less stable. nih.gov

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations have provided deeper insights into the molecule's behavior, particularly in enzymatic reactions. acs.orguni-halle.de These studies have modeled β-ionone within the active sites of enzymes to understand the steric and electronic factors that control its transformations, such as epoxidation versus hydroxylation. acs.orguni-halle.de Such models show that while the formation of the C5-C6 epoxide is energetically favored, the specific orientation required for this reaction can be sterically hindered within an enzyme's active site, making other reactions like hydroxylation more likely. acs.orguni-halle.de

| Analysis Method | Subject Molecule | Key Findings | Reference(s) |

| Molecular Force Field (MMFF) | (3S, 5R, 6S, 7E)-3-hydroxy-5,6-epoxy-5,6-dihydro-β-ionone | The cyclohexene (B86901) oxide scaffold adopts a half-chair conformation. Boat conformations are not among the most stable. | nih.govnih.gov |

| DFT Calculations & MD Simulations | β-Ionone (precursor) | Epoxidation of the cyclic double bond is energetically favorable but can be sterically hindered in enzyme active sites, where hydroxylation may be preferred. | acs.orguni-halle.de |

| Quantum-Chemical Calculations | β-Ionone (precursor) | Identified six low-energy conformers, analyzing the preference for s-gauche versus s-trans conformations of the butenone side chain. | researchgate.net |

Structure-Activity Relationships of this compound and Related Derivatives

Understanding how the structure of this compound relates to its chemical reactivity and biological function is a primary goal of these studies.

The epoxide ring, a three-membered ring containing an oxygen atom, is a key functional group that significantly influences the molecule's properties. This strained ring is susceptible to ring-opening reactions, making the compound a reactive intermediate. scielo.org.mx

The presence of the epoxide group appears to enhance certain biological activities compared to its non-epoxidized parent, β-ionone. Notably, 5,6-epoxy-β-ionone demonstrated a more pronounced inhibitory effect on the tumor-promoting agent 12-O-tetradecanoylphorbol-13-acetate (TPA) than β-ionone itself. mdpi.com This suggests that the epoxide functionality is important for this specific biological action.

From a chemical reactivity standpoint, the epoxide can be formed through the oxidation of β-ionone's C5-C6 double bond. researchgate.net This transformation is a key step in the metabolism and degradation of carotenoids. researchgate.netresearchgate.net Once formed, the epoxide can undergo further transformations. For instance, studies on the related 5,6-epoxyretinoic acid show that the epoxide can be further oxidized or rearranged into a variety of other products. colab.ws

Comparing this compound with its precursor, beta-ionone, and other related megastigmenes (a class of C13-norisoprenoids) provides valuable context for its structure-activity relationship.

As mentioned, the biological activity of 5,6-epoxy-β-ionone can be superior to that of β-ionone, as seen in its enhanced TPA inhibition. mdpi.com This highlights a clear structure-activity difference imparted by the epoxide ring.

The chemical reactivity also differs significantly. The primary site of oxidative attack on β-ionone is often the allylic C4 position, due to electronic activation from the C5=C6 double bond. researchgate.net However, direct oxidation of the double bond itself leads to the epoxide. researchgate.net The choice between these reaction pathways can be controlled by the specific catalyst or enzyme used. acs.orguni-halle.de In contrast, for α-ionone, which has a different double bond position, the primary site of microbial hydroxylation is the C3 position. researchgate.net This comparison underscores how the location of the double bond in the ionone (B8125255) ring system dictates the reactivity and the types of derivatives, including epoxides, that can be formed.

When compared to other epoxy-megastigmenes, such as (3S, 5R, 6S, 7E)-3-hydroxy-5,6-epoxy-5,6-dihydro-β-ionone, similarities in the core epoxide structure are apparent, but additional functional groups (like the hydroxyl group at C3) introduce further complexity and potential for different biological interactions. nih.govrhhz.net

Biological Activities and Molecular Mechanisms Non Human/in Vitro Focus

Impact on Cellular Pathways and Signaling Mechanisms

A derivative, 3-Hydroxy-5,6-epoxy-β-ionone (HEBI), isolated from the invasive brown seaweed Sargassum horneri, has demonstrated significant anti-inflammatory properties in mouse lung macrophage cells (MH-S). mdpi.comsjp.ac.lk When these cells were stimulated with urban particulate matter (UPM), a known inducer of inflammation, treatment with HEBI led to a marked reduction in key inflammatory mediators. mdpi.com Specifically, HEBI suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). mdpi.com

The mechanism behind this anti-inflammatory action involves the downregulation of critical signaling pathways. Research indicates that HEBI inhibits the downstream signal transduction of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). mdpi.com It also down-regulates the mRNA expression levels of Toll-like receptors 2 and 4 (TLR2 and TLR4), which are upstream activators of the NF-κB and MAPK pathways. mdpi.com This results in decreased expression and production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.comresearchgate.net

Table 1: Effect of 3-Hydroxy-5,6-epoxy-β-ionone (HEBI) on Pro-inflammatory Markers in UPM-Stimulated MH-S Macrophages

| Inflammatory Marker | Observed Effect of HEBI Treatment | Signaling Pathway Implicated | Source |

|---|---|---|---|

| Nitric Oxide (NO) | Reduced Production | NF-κB, MAPKs | mdpi.com |

| Prostaglandin E2 (PGE2) | Reduced Production | NF-κB, MAPKs | mdpi.com |

| Interleukin-1β (IL-1β) | Reduced Protein & mRNA Levels | TLR2/4, NF-κB, MAPKs | mdpi.comresearchgate.net |

| Interleukin-6 (IL-6) | Reduced Protein & mRNA Levels | TLR2/4, NF-κB, MAPKs | mdpi.comresearchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Reduced Protein & mRNA Levels | TLR2/4, NF-κB, MAPKs | mdpi.comresearchgate.net |

In non-human biological systems, 5,6-epoxy-β-ionone has shown notable activity in counteracting the effects of tumor-promoting agents. One significant finding is its ability to inhibit the action of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent tumor promoter. mdpi.comencyclopedia.pubresearchgate.net Studies conducted on bovine lymphocytes revealed that 5,6-epoxy-β-ionone displayed a more pronounced inhibitory effect on TPA action than its parent compound, β-ionone. mdpi.comencyclopedia.pubacs.org This suggests that the epoxidation of the β-ionone ring is a critical structural feature for this specific antagonistic activity. acs.orgscispace.com

Currently, there is limited specific research detailing the direct effects of beta-ionone (B89335) epoxide on oxidative stress responses within microbial cells. However, studies on related compounds provide some context. The parent compound, β-ionone, has been found to cause oxidative stress in the Gram-negative bacterium Escherichia coli. This effect is mediated through the OxyR/OxyS regulon, a specific oxidative stress response pathway. In contrast, research on the volatile profile of Spirulina powder identified beta-ionone epoxide as a major component, but its specific role in microbial oxidative stress was not defined. mdpi.com Further investigation is required to elucidate the precise impact of the epoxide form on microbial oxidative stress pathways.

Inhibition of Tumor-Promoting Agents in Non-Human Systems

Role in Inter-organismal Interactions

This compound plays a crucial role as an intermediate in plant defense signaling, particularly in response to photooxidative stress. mdpi.comresearchgate.net The compound is formed through the secondary oxidation of β-ionone. mdpi.comresearchgate.netnih.gov Subsequently, 5,6-epoxy-β-ionone is converted into dihydroactinidiolide (B95004) (dhA), a lactone that is active in plant defense. mdpi.comresearchgate.net Dihydroactinidiolide accumulates in plants like Arabidopsis under high-light stress and helps trigger genetic responses that enhance tolerance to photooxidative damage. mdpi.comresearchgate.net This pathway highlights this compound's function not as an end-product but as a necessary precursor to a protective compound in the plant's defense arsenal. mdpi.comnih.gov

Certain derivatives of this compound exhibit significant allelopathic activity, meaning they can influence the growth and development of other plants. Studies on extracts from the cyanobacterium Spirulina platensis led to the isolation of C13 norisoprenoids, including 3-hydroxy-5α,6α-epoxy-β-ionone and 3-hydroxy-5β,6β-epoxy-β-ionone. researchgate.netnih.govresearchgate.netcabidigitallibrary.org These compounds have been shown to inhibit both the seed germination and subsequent seedling growth of plants such as Chinese amaranth (B1665344) (Amaranthus tricolor). researchgate.netnih.govresearchgate.net The inhibitory effects were observed at concentrations ranging from 250 to 1000 ppm. nih.govresearchgate.net Another related compound, 3β-hydroxy-5α,6α-epoxy-7-megastigmen-9-one, isolated from rice, also demonstrated significant inhibitory effects on the growth of barnyard grass (Echinochloa crus-galli) seedlings at concentrations as low as 10 µM. kagoshima-u.ac.jp

Table 2: Allelopathic Activity of this compound Derivatives

| Compound | Source Organism | Affected Plant Species | Observed Effect | Effective Concentration | Source |

|---|---|---|---|---|---|

| 3-hydroxy-5α,6α-epoxy-β-ionone | Spirulina platensis | Chinese amaranth | Inhibition of seed germination and seedling growth | 250–1000 ppm | nih.govresearchgate.net |

| 3-hydroxy-5β,6β-epoxy-β-ionone | Spirulina platensis | Chinese amaranth | Inhibition of seed germination and seedling growth | 250–1000 ppm | nih.govresearchgate.net |

| 3β-hydroxy-5α,6α-epoxy-7-megastigmen-9-one | Rice (Oryza sativa) | Barnyard grass | Inhibition of root and shoot growth | ≥ 10 µM | kagoshima-u.ac.jp |

Mentioned Chemical Compounds

Insect Attractant or Repellent Properties

This compound is a volatile organic compound that plays a role in the chemical communication between plants and insects. Research indicates that its function as an attractant or repellent is highly context-dependent, varying with the plant and insect species involved.

In beech trees (Fagus sylvatica), beta-ionone-5,6-epoxide is produced through the oxidative cleavage of β-carotene. researchgate.netresearchgate.netresearchgate.net Studies on the volatile organic compounds (VOCs) released by these trees suggest that beta-ionone-5,6-epoxide may function as both a repellent to certain pests and an attractant to others, highlighting its dual role in forest ecosystems. researchgate.netresearchgate.netresearchgate.net

Further evidence of its role in plant-insect interactions comes from studies on rice (Oryza sativa). When infested by the brown planthopper (BPH), rice plants release a mixture of sesquiterpenes, with this compound being one of the major compounds emitted. nih.gov The emission of this compound changes significantly following BPH feeding, indicating its involvement in the plant's induced defense response system. nih.gov This suggests that the compound may act as a signal to either repel the herbivores or attract their natural predators.

Table 1: Documented Insect Interactions with this compound

| Plant Source | Associated Insect | Observed Role/Interaction |

|---|---|---|

| Beech (Fagus sylvatica) | General Pests/Insects | May act as both a pest repellent and an attractant. researchgate.netresearchgate.net |

| Rice (Oryza sativa) | Brown Planthopper (BPH) | Released as a major volatile compound upon infestation, indicating a role in plant defense. nih.gov |

Enzymatic Transformations and Metabolic Fates in Biological Systems (Excluding Mammalian/Human Drug Metabolism)

Biotransformation by Fungi and Microorganisms

The transformation of ionones by microorganisms is a significant area of research for producing valuable aroma compounds. Fungi, in particular, have demonstrated the ability to metabolize β-ionone into several derivatives, including this compound.

In studies involving the fungus Aspergillus niger, this compound was identified as a key intermediate during the biotransformation of β-ionone. dss.go.th When A. niger was cultured with β-ionone, the precursor was converted into a variety of products, with epoxy-β-ionone appearing transiently before being further metabolized. dss.go.th This indicates that certain fungal metabolic pathways are capable of epoxidizing the ionone (B8125255) ring structure.

Isolated enzyme systems, often derived from fungi, also catalyze this transformation. Engineered cytochrome P450 BM-3, a bacterial enzyme often modified for biocatalysis, has been shown to convert β-ionone into several hydroxylated products, with β-ionone-5,6-epoxide being formed as a notable side product. acs.org Similarly, unspecific peroxygenases (UPOs), a class of fungal enzymes, can oxygenate β-ionone. While these enzymes primarily produce hydroxylated derivatives, the formation of β-ionone-5,6-epoxide is also observed, although sometimes in minor quantities. acs.org

Table 2: Fungal and Microbial Transformation Leading to this compound

| Microorganism/Enzyme | Substrate | Product | Notes |

|---|---|---|---|

| Aspergillus niger | β-Ionone | Epoxy-β-ionone | Identified as a metabolic intermediate during biotransformation. dss.go.th |

| Engineered Cytochrome P450 BM-3 | β-Ionone | β-Ionone-5,6-epoxide | Formed as a side product during hydroxylation reactions. acs.org |

| Unspecific Peroxygenases (UPOs) | β-Ionone | β-Ionone-5,6-epoxide | Observed as a minor product of enzymatic oxygenation. acs.org |

Metabolic Pathways in Plants

In plants, this compound is a naturally occurring apocarotenoid, a class of compounds derived from the enzymatic or oxidative degradation of carotenoids. Its formation is part of the complex metabolic network that produces signaling molecules, aromas, and defense compounds.

The primary pathway to this compound in plants is through the oxidative cleavage of carotenoids. researchgate.netresearchgate.net Specifically, β-ionone-5,6-epoxide is recognized as a product of β-carotene degradation. researchgate.netresearchgate.net This process can be catalyzed by enzymes known as carotenoid cleavage dioxygenases (CCDs).

Plant metabolic pathways can also generate epoxidized ionones from other carotenoid precursors. For example, enzymatic assays using all-trans-violaxanthin, a dihydroxylated epoxy-carotenoid, have been shown to yield 5,6-epoxy-3-OH-β-apo-10'-carotenal when incubated with the Arabidopsis enzyme AtCCD4. oup.com In other assays involving violaxanthin (B192666) or neoxanthin, the formation of 5,6-epoxy-3-hydroxy-β-ionone has been observed, indicating that the plant metabolic machinery can produce various substituted ionone epoxides from different xanthophylls. kent.ac.uk The emission of this compound from rice plants under attack by herbivores further solidifies its role as a metabolite within plant defense pathways. nih.gov

Table 3: Formation of this compound and Related Compounds in Plants

| Plant | Precursor | Enzyme (Family) | Resulting Epoxide Compound |

|---|---|---|---|

| General (e.g., Beech) | β-Carotene | Carotenoid Cleavage Dioxygenases (CCDs) | β-Ionone-5,6-epoxide researchgate.netresearchgate.net |

| Arabidopsis thaliana | all-trans-Violaxanthin | AtCCD4 | 5,6-epoxy-3-OH-β-apo-10'-carotenal oup.com |

| General | Violaxanthin / Neoxanthin | Not specified | 5,6-epoxy-3-hydroxy-β-ionone kent.ac.uk |

| Rice (Oryza sativa) | Not specified | Not specified | β-Ionone epoxide (emitted upon herbivory) nih.gov |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and measuring beta-ionone (B89335) epoxide in various samples, from food products to biological systems. Gas and liquid chromatography, coupled with powerful detection systems, are the primary tools employed for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like beta-ionone epoxide. Its high sensitivity and specificity make it ideal for identifying the compound even at trace levels.

Research has demonstrated the utility of GC-MS in identifying this compound in a variety of natural sources. For instance, it has been identified as a prominent volatile in certain species of green algae and in melon breeding lines. scispace.commdpi.com In studies of yerba mate, high-resolution GC coupled with a quadrupole time-of-flight (QTOF) mass spectrometer has been used to identify this compound among hundreds of other volatile compounds. gcms.cz The compound is also known as a significant degradation product of β-carotene, and GC-MS is a key tool for monitoring its formation. nih.gov In commercial applications, GC-MS is used to confirm the purity of this compound, with standards often requiring a purity of greater than 95%. nih.gov

The identification is typically achieved by comparing the mass spectrum of the analyte with reference spectra from established databases, such as the NIST WebBook, which provides mass spectral data and retention indices for compounds like trans-β-ionone-5,6-epoxide. nih.govnist.gov

| Source/Application | Analytical Detail | Reference |

|---|---|---|

| Japanese Green Algae | Identified as an important aroma impact compound using solid-phase microextraction (SPME) with GC-MS. | scispace.com |

| Melon Breeding Lines | Detected as one of five ketones using headspace (HS)-SPME-GC-MS. | mdpi.com |

| Argentinian Yerba Mate | Analyzed using high-resolution GC-QTOF. | gcms.cz |

| Flavoring Substance Purity | Purity of >95% confirmed by GC-MS analysis. | nih.gov |

| β-Carotene Degradation | Identified as a major volatile cleavage product from radical attack on β-carotene. | nih.gov |

High-performance liquid chromatography (HPLC) is an essential technique for the analysis of less volatile or thermally unstable derivatives of this compound and for preparative-scale purification. When coupled with various detectors like UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS), HPLC provides robust separation and quantification capabilities.

HPLC is particularly crucial for stereochemical analysis. Studies have employed HPLC with chiral stationary phases to successfully separate the enantiomers of 5,6-epoxy-β-ionone. acs.org This separation is a prerequisite for subsequent characterization by techniques like circular dichroism. For the analysis of complex mixtures, such as carotenoid degradation products, HPLC hyphenated to MS detectors (LC-MS) is invaluable. nih.govresearchgate.net For example, an LTQ XL ultra-HPLC-ion trap mass spectrometer has been used for the analysis of beta-ionone and its derivatives. researchgate.net Furthermore, HPLC on specialized columns, such as C-30, has been used for the purification of related carotenoid epoxides prior to structural elucidation. dovepress.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Techniques for Structural Elucidation and Stereochemical Characterization

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound and its derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC, NOESY) experiments are used to assign the complete chemical structure.

In the study of (3S, 5R, 6S, 7E)-3-hydroxy-5,6-epoxy-5,6-dihydro-β-ionone, a derivative of this compound, ¹H and ¹³C NMR spectra were crucial for confirming the β-ionone skeleton and identifying key functional groups. nih.gov The presence of an oxymethine proton and the upfield shift of C-5 and C-6 carbons confirmed the 5,6-epoxy ring. nih.gov Two-dimensional NMR, specifically NOESY (Nuclear Overhauser Effect Spectroscopy), was instrumental in determining the relative stereochemistry. For instance, NOE correlations between specific methyl groups and protons on the cyclohexane (B81311) ring and side chain established the trans-5,6-epoxide configuration and the β-orientation of a hydroxyl group. nih.govmdpi.com

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 36.8 | - |

| 2 | 42.6 | 1.79 (d, 12.4), 1.48 (dd, 13.1, 9.9) |

| 3 | 72.4 | 4.51 (m) |

| 4 | 43.1 | 2.50 (dd, 14.8, 5.2), 1.96 (dd, 14.8, 7.8) |

| 5 | 67.5 | - |

| 6 | 70.4 | - |

| 7 | 148.9 | 7.17 (d, 15.8) |

| 8 | 131.6 | 6.20 (d, 15.8) |

| 9 | 198.0 | - |

| 10 | 27.1 | 2.30 (s) |

| 11 | 24.3 | 0.98 (s) |

| 12 | 27.9 | 1.25 (s) |

| 13 | 18.9 | 1.19 (s) |

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov

The absolute stereochemistry of this compound derivatives has been unequivocally assigned by comparing experimentally measured CD spectra with theoretically calculated Electronic Circular Dichroism (ECD) spectra. nih.govmdpi.com For (3S, 5R, 6S, 7E)-3-hydroxy-5,6-epoxy-5,6-dihydro-β-ionone, the experimental CD spectrum showed a characteristic negative Cotton effect at 221.13 nm. mdpi.com This experimental result matched the ECD spectrum calculated for the (3R, 5S, 6R) stereoisomer using time-dependent density functional theory (TDDFT), thus confirming the absolute configuration. nih.govmdpi.com This combination of experimental and computational approaches is a state-of-the-art method for assigning stereochemistry. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization source like Electrospray Ionization (ESI), is the definitive method for determining the elemental composition of a molecule. HRESIMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the unambiguous determination of a molecular formula.

Researchers have used HRESIMS to confirm the molecular formulas of this compound and its hydroxylated derivatives. For example, the molecular formula of (3S, 5R, 6S, 7E)-3-hydroxy-5,6-epoxy-5,6-dihydro-β-ionone was established as C₁₃H₂₀O₃ by observing an ion peak at m/z 247.1305 [M+Na]⁺ in the HRESIMS spectrum, which corresponded to the calculated mass. nih.gov This technique was also used to identify the molecular formula of 3-hydroxy-5α,6α-epoxy-β-ionone from a different natural source. semanticscholar.org The use of nano-liquid chromatography coupled to HRESIMS (nLC-ESI-qTOF-MS) has enabled the detection of trace amounts of related compounds like ionone (B8125255) epoxide hydroxy-sphingenine in complex matrices such as citrus fruits. researchgate.netmdpi.com

| Compound | Ion | Observed m/z | Calculated m/z | Molecular Formula | Reference |

|---|---|---|---|---|---|

| (3S, 5R, 6S, 7E)-3-hydroxy-5,6-epoxy-5,6-dihydro-β-ionone | [M+Na]⁺ | 247.1305 | 247.1305 | C₁₃H₂₀O₃Na | nih.gov |

| 3-hydroxy-5α,6α-epoxy-β-ionone | - | - | - | C₁₃H₂₀O₃ | semanticscholar.org |

Circular Dichroism (CD) Spectroscopy

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools for investigating the chemical properties and reactivity of molecules like this compound. These methods provide a microscopic view of reaction mechanisms and intermolecular interactions that are often difficult to probe experimentally. By simulating molecular behavior at the quantum and classical levels, researchers can gain profound insights into reaction pathways and the dynamics of enzyme-substrate complexes.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the energetics of reaction pathways and transition states. In the context of β-ionone, DFT calculations have been employed to explore its intrinsic reactivity toward oxidation, specifically comparing the pathways of epoxidation and hydroxylation. acs.orguni-halle.de

A common approach involves creating a truncated computational model, sometimes called a "theozyme," which includes the core reactive species and the substrate to study the reaction in the absence of enzymatic control. acs.orguni-halle.de For instance, the intrinsic reactivity of β-ionone towards a heme compound I, a common oxidizing species in enzymes like peroxygenases, has been modeled. acs.orguni-halle.de These calculations model the transition states (TSs) for both the epoxidation of double bonds and the activation of carbon-hydrogen (C–H) bonds. acs.orguni-halle.de The C–H activation is typically modeled as a hydrogen-atom transfer (HAT), which is often the rate-limiting step in hydroxylation reactions. acs.orguni-halle.de

Research findings from DFT calculations on β-ionone's oxidation pathways have revealed that, intrinsically, the epoxidation of the cyclic double bond (C5–C6) is energetically more favorable than the C–H activation at the vinylic C4 position by a few kcal·mol⁻¹. uni-halle.de This suggests that without the influence of an enzyme catalyst, the formation of this compound is the preferred reaction pathway over hydroxylation at the C4 position. acs.orguni-halle.de Other C–H positions on the molecule show even higher energy barriers for HAT. uni-halle.de Time-dependent DFT (TDDFT) has also been utilized to calculate electronic circular dichroism (ECD) spectra, which helps in assigning the absolute configuration of chiral molecules like derivatives of this compound. mdpi.com

| Reaction Pathway | Position | Relative Energy Barrier (kcal·mol⁻¹) | Key Finding |

|---|---|---|---|

| Epoxidation | C5=C6 Double Bond | Lowest | Energetically the most favored intrinsic reaction. acs.orguni-halle.de |

| C–H Activation (HAT) | Vinylic C4 | Slightly higher than C5=C6 epoxidation | A competing, but intrinsically less favored, pathway. uni-halle.de |

| C–H Activation (HAT) | Other C–H Positions | Higher than C4 | Significantly less favored reaction sites. uni-halle.de |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is extensively used to study how a substrate, such as β-ionone or its epoxide, binds to and interacts with an enzyme's active site over time. acs.orgmdpi.com MD simulations provide a dynamic picture of the conformational changes and key interactions that govern catalytic activity and selectivity. acs.orgresearchgate.net

In the case of the enzymatic oxidation of β-ionone by an unspecific peroxygenase (MthUPO), a combination of DFT and MD simulations was used to understand the reaction's outcome. acs.orguni-halle.de While DFT calculations showed that C5-C6 epoxidation is intrinsically favored, experimental results revealed that hydroxylation at the C4 position was the main reaction, with only scarce amounts of this compound being formed. acs.orguni-halle.de MD simulations of β-ionone within the MthUPO active site provided the explanation. acs.orguni-halle.de The simulations showed that the active site's shape and steric constraints allow β-ionone to easily adopt a binding mode or near-attack conformation (NAC) required for C4 hydroxylation. acs.org However, the conformation required for C5-C6 epoxidation, which necessitates a very tight approach to the catalytic iron-oxo moiety, is sterically hindered within the active site and cannot be efficiently explored by the substrate. acs.orguni-halle.de

MD simulations have also been used to investigate the interaction of this compound with other proteins. For example, simulations were performed to evaluate the stability of the complex formed between a this compound derivative and the main protease (Mpro) of SARS-CoV-2. mdpi.comresearchgate.net These studies assess the stability of the ligand-protein complex by monitoring metrics like the root-mean-square deviation (RMSD) over the simulation period, which indicates how much the ligand's position changes relative to the protein's binding site. mdpi.com Such simulations are crucial for understanding the binding stability of potential enzyme inhibitors. mdpi.complos.org

| Enzyme | Substrate/Ligand | Simulation Focus | Key Findings |

|---|---|---|---|

| Unspecific Peroxygenase (MthUPO) | β-Ionone | Binding modes and near-attack conformations (NACs) for oxidation. acs.orguni-halle.de | The active site sterically hinders the NAC for C5-C6 epoxidation but favors the NAC for C4 hydroxylation. acs.orguni-halle.de |

| SARS-CoV-2 Main Protease (Mpro) | (3S, 5R, 6S, 7E)-3-hydroxy-5,6-epoxy-5,6-dihydro-β-ionone | Stability of the enzyme-ligand complex. mdpi.comresearchgate.net | Used to explore the stability of the binding interaction with the target protein structure. mdpi.comresearchgate.net |

Research Applications and Future Directions

Applications in Flavor and Fragrance Science

Beta-ionone (B89335) epoxide (4-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one) is a significant compound in the realm of flavor and fragrance science. google.comspecialchem.com Its unique chemical structure and olfactory properties make it a valuable contributor to the scent profiles of various natural products and a target for the creation of novel aroma compounds.

Beta-ionone epoxide is a naturally occurring volatile compound that contributes to the complex aroma profiles of various plants and food products. mdpi.comresearchgate.net It is recognized as a carotenoid degradation product, formed through the epoxidation of beta-ionone. researchgate.netresearchgate.net

In the tea industry, this compound is an identified aroma-active volatile. It is found in green, black, and oolong teas. mdpi.comsciopen.com Specifically, in yellow tea, it is associated with a sweet and over-oxidized aroma. researchgate.net The processing of tea, particularly at high temperatures, can facilitate the degradation of carotenoids, leading to the formation of aroma compounds like 5,6-epoxy-β-ionone. researchgate.net It is also a notable component in the scent of Osmanthus flowers and is consequently found in osmanthus Longjing tea, contributing to its floral and fruity fragrance. specialchem.commdpi.comperfumersapprentice.com

The degradation of β-carotene in food products during storage can also lead to the formation of this compound. For example, in batch-fried sweet potato crisps, the concentration of 5,6-epoxy-β-ionone, along with other volatiles, increases during storage, particularly at elevated temperatures, indicating its role as an indicator of β-carotene degradation. rsc.org

Table 1: Presence of this compound in Natural Products

| Natural Product | Aroma Contribution/Context | References |

| Tea (Green, Black, Oolong) | Contributes to the overall aroma profile; considered a major aroma-active volatile. | mdpi.comsciopen.com |

| Yellow Tea | Associated with sweet and over-oxidation aromas. | researchgate.net |

| Osmanthus Flower | A key component of its characteristic floral fragrance. | specialchem.comperfumersapprentice.com |

| Sweet Potato (during storage) | Forms as a degradation product of β-carotene, impacting the aroma. | rsc.org |

The chemical structure of beta-ionone and its epoxide serves as a versatile scaffold for creating new and interesting aroma compounds through biotransformation. Microbial conversions are a key focus in this area, offering pathways to derivatives with unique scent profiles.

Fungi, in particular, have been utilized to transform beta-ionone and its derivatives. For instance, the fungus Aspergillus niger can convert β-ionone into a complex mixture of more than 13 different derivatives, which has been found effective for flavoring tobacco at very low concentrations. dss.go.th In another study, filamentous fungi from the genera Fusarium, Absidia, and Aspergillus were used to biotransform halolactones derived from beta-ionone. ejpau.media.plresearchgate.net These transformations, primarily through hydrolytic dehalogenation, resulted in hydroxylactones with altered odor characteristics. For example, an iodolactone derived from beta-ionone possessed an interesting coconut-cream fragrance, while the resulting hydroxylactone had a less intense scent. ejpau.media.plresearchgate.net

Enzymatic approaches are also being explored. Unspecific peroxygenases (UPOs) from fungi have demonstrated the ability to catalyze the oxyfunctionalization of beta-ionone, leading to the formation of various hydroxy and keto derivatives, thereby expanding the palette of available scent compounds. researchgate.net

The stability of this compound is a critical factor in flavor systems, as its degradation can alter the sensory profile of a product over time. Its formation is often a result of the degradation of other compounds, primarily carotenoids like β-carotene. researchgate.net

The chemical stability of β-ionone itself is limited, and it can degrade into various products, including 5,6-epoxy-5,6-dihydro-β-ionone. dss.go.th The conditions during food processing and storage play a significant role. High temperatures, such as those used in tea processing, can accelerate the degradation of carotenoids and promote the formation of 5,6-epoxy-β-ionone. researchgate.net

Studies on the storage of food products have provided further insight. In fried sweet potato crisps, the levels of 5,6-epoxy-β-ionone were observed to increase significantly during storage, with the rate of formation being dependent on both time and temperature. rsc.org This indicates that this compound can be both a product of degradation and a transient component in flavor systems, whose presence and concentration are influenced by the surrounding chemical environment and external conditions.

Biotransformation for Novel Scent Compounds

Role as Intermediate in Organic Synthesis

This compound is a valuable intermediate in organic synthesis due to its reactive epoxide ring and chiral centers. It serves as a key building block for the synthesis of several commercially important and biologically active compounds. google.comresearchgate.net

This compound is a crucial intermediate in the industrial synthesis of high-value carotenoids and plant hormones. google.com

Astaxanthin (B1665798): The synthesis of astaxanthin, a potent antioxidant pigment used in aquaculture and for human health supplements, can be achieved starting from β-ionone. oup.comgoogle.comresearchgate.net The synthetic pathway involves the creation of an epoxide intermediate from β-ionone, which is then further elaborated to construct the full astaxanthin molecule. google.comresearchgate.net Astaxanthin's structure features dihydroxy- and diketo-substitutions on the β-ionone rings. nih.gov

Canthaxanthin: Similarly, this compound's analogue, α-ionone epoxide, is a precursor in the synthesis of canthaxanthin, another commercially significant red carotenoid pigment used as a food and feed additive. researchgate.netnih.gov The synthesis involves the epoxidation of α-ionone, followed by a series of reactions to build the C40 carotenoid backbone. researchgate.netnih.govbiotechnologia-journal.org

Abscisic Acid (ABA): This plant hormone, which regulates various aspects of plant growth and development, can be synthesized from β-ionone. A key step in one synthetic route is the epoxidation of a dehydro-β-ionone derivative. cdnsciencepub.com This epoxide is then oxidized to form a key precursor of (RS)-abscisic acid. cdnsciencepub.com

The utility of this compound extends beyond the synthesis of the aforementioned compounds. As a terpene epoxide, it represents a privileged class of chiral building blocks in organic synthesis. The epoxide functional group allows for a variety of regio- and stereoselective transformations, making it a versatile starting point for constructing complex molecular architectures.

The synthesis of various natural products and pharmaceuticals leverages terpene epoxides derived from readily available starting materials like ionones. The inherent structure of this compound, containing a functionalized side chain and a reactive epoxide on a cyclohexane (B81311) ring, makes it an attractive starting material for creating a diverse range of complex molecules.

Table 2: Compounds Synthesized from this compound Intermediates

| Target Compound | Class | Key Synthetic Role of Epoxide Intermediate | References |

| Astaxanthin | Carotenoid Pigment | Key building block for forming the functionalized β-ionone rings. | google.comgoogle.comresearchgate.net |

| Canthaxanthin | Carotenoid Pigment | α-Ionone epoxide serves as the starting point for building the carbon skeleton. | google.comresearchgate.netnih.gov |

| Abscisic Acid | Plant Hormone | Epoxidation of a β-ionone derivative is a critical step to install required functionality. | google.comcdnsciencepub.com |

Precursor for Astaxanthin, Canthaxanthin, and Abscisic Acid Synthesis

Environmental Chemistry Research

The environmental presence and fate of this compound are subjects of ongoing research, primarily due to its role as a degradation product of the widespread natural pigment, β-carotene. nih.govajchem-a.com

This compound is recognized as a significant intermediate in the degradation of β-carotene in various environments, including aquatic systems. nih.govtandfonline.com The formation of this compound often occurs alongside beta-ionone during the oxidative cleavage of β-carotene, a process that can be influenced by factors like heat, light, and the presence of oxygen. nih.govajchem-a.com

Kinetic studies have shown that 5,6-epoxy-β-ionone can be a primary product of β-carotene degradation in aqueous solutions. tandfonline.com Its formation profile over time often mirrors that of beta-ionone. nih.gov However, the epoxide itself is an intermediate and can undergo further transformation. One proposed pathway suggests that 5,6-epoxy-β-ionone serves as a precursor to dihydroactinidiolide (B95004) (DHA), another significant degradation product. nih.govtandfonline.com The transformation to DHA is considered a retarded reaction compared to the initial formation of the epoxide. nih.gov While this compound is a known entity in environmental chemistry, detailed studies focusing exclusively on its complete degradation pathways and ultimate fate in various aquatic compartments are still an area of active investigation. Some data suggests it may have long-term adverse effects in the aquatic environment, necessitating its disposal as hazardous waste. scbt.com

The biotransformation of ionones and their derivatives by microorganisms is a well-documented field of study. Fungi, in particular, have demonstrated a notable capability to metabolize these compounds. ejpau.media.pl Several fungal species are known to convert β-ionone into a variety of oxygenated products, including 5,6-epoxy-β-ionone. asm.org

Aspergillus niger is a prominent fungus studied for its ability to transform β-ionone. asm.orgdss.go.th When cultured with β-ionone, Aspergillus niger JTS 191 was found to produce a complex mixture of derivatives, with 5,6-epoxy-β-ionone being one of the identified metabolites alongside hydroxylated and oxidized forms. asm.org Kinetic analysis of this biotransformation shows that epoxy-β-ionone is an intermediate product, with its concentration increasing during the initial phase of the reaction when the β-ionone precursor is being consumed, and then decreasing as it is further metabolized. dss.go.th Other fungal genera, such as Fusarium and Curvularia, have also been shown to be capable of epoxidizing the double bond of ionone (B8125255) structures. ejpau.media.plnih.gov These microbial processes are significant as they represent a natural pathway for the degradation and transformation of this compound in soil and other environmental systems. ejpau.media.pl

Table 1: Examples of Microbial Transformation Involving this compound